molecular formula C8H7N3O2S2 B11173532 N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 5559-06-8

N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11173532
CAS No.: 5559-06-8
M. Wt: 241.3 g/mol
InChI Key: CQVBWAMMROBBPU-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with thiadiazole derivatives. One common method includes the reaction of 4-amino-1,3,4-thiadiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt essential biological processes in pathogens, leading to their death . Additionally, the compound can interfere with cell signaling pathways, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other thiadiazole derivatives, such as:

Uniqueness: this compound is unique due to its specific combination of the thiadiazole ring and benzenesulfonamide group, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

5559-06-8

Molecular Formula

C8H7N3O2S2

Molecular Weight

241.3 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H7N3O2S2/c12-15(13,7-4-2-1-3-5-7)11-8-10-9-6-14-8/h1-6H,(H,10,11)

InChI Key

CQVBWAMMROBBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Origin of Product

United States

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